molecular formula C9H18ClN B2826771 [1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2411290-03-2

[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride

Cat. No.: B2826771
CAS No.: 2411290-03-2
M. Wt: 175.7
InChI Key: XBURDAJKUPOFLT-UHFFFAOYSA-N
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Description

[1-(Cyclopropylmethyl)cyclobutyl]methanamine hydrochloride is a bicyclic amine derivative with a cyclopropane ring fused to a cyclobutane backbone, functionalized with a methylamine group and a cyclopropylmethyl substituent. Its molecular formula is C₈H₁₆ClN (molecular weight: 161.67 g/mol) . It is typically synthesized via multi-step reactions involving cyclopropanation and amine functionalization, as inferred from analogous methods in the literature .

Properties

IUPAC Name

[1-(cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-9(4-1-5-9)6-8-2-3-8;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTKBRWMOXVYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclopropylmethyl)cyclobutyl]methanamine typically involves the following steps:

    Cyclopropylmethylation: The initial step involves the cyclopropylmethylation of a suitable cyclobutyl precursor.

    Amination: The cyclopropylmethylated intermediate is then subjected to amination to introduce the methanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
[1-(Cyclopropylmethyl)cyclobutyl]methanamine hydrochloride Cyclobutane + cyclopropane -NH₂ (methanamine), cyclopropylmethyl C₈H₁₆ClN 161.67
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride Cyclopentane 2-chloro-4-fluorophenyl, -NH₂ C₁₂H₁₄ClF₂N 265.70
[1-(3-Trifluoromethylphenyl)cyclobutyl]methanamine hydrochloride Cyclobutane 3-(trifluoromethyl)phenyl, -NH₂ C₁₂H₁₄F₃N·HCl 263.70
Sibutramine Hydrochloride Cyclobutane 4-chlorophenyl, dimethylamino-butyl C₁₇H₂₆ClN·HCl 334.30
[1-(Methoxymethyl)cyclobutyl]methanamine hydrochloride Cyclobutane Methoxymethyl, -NH₂ C₇H₁₆ClNO 181.66

Key Observations :

  • Functional Groups: The trifluoromethyl group in [1-(3-trifluoromethylphenyl)cyclobutyl]methanamine hydrochloride enhances electronegativity and bioavailability compared to non-halogenated analogues .

Pharmacological and Functional Comparisons

Sibutramine Hydrochloride

  • Mechanism: Dual serotonin-noradrenaline reuptake inhibitor (SNRI) with anti-obesity effects via satiety enhancement and thermogenesis .
  • Key Differences: Unlike [1-(Cyclopropylmethyl)cyclobutyl]methanamine hydrochloride, sibutramine contains a dimethylamino-butyl chain and 4-chlorophenyl group, critical for its SNRI activity .

1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride

  • Potential Applications: Fluorinated aryl groups suggest utility in CNS-targeting drugs, though its pharmacological profile remains uncharacterized compared to the cyclobutane-based compound .

[1-(Methoxymethyl)cyclobutyl]methanamine Hydrochloride

    Biological Activity

    Introduction

    [1-(Cyclopropylmethyl)cyclobutyl]methanamine; hydrochloride is a chemical compound with notable potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

    • Molecular Formula : C9H17N·HCl
    • CAS Number : 2411290-03-2

    The compound is synthesized through a multi-step process involving cyclopropylmethylation, amination, and hydrochloride formation. Its structural properties allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

    The mechanism of action of [1-(Cyclopropylmethyl)cyclobutyl]methanamine; hydrochloride involves its interaction with specific molecular targets, likely including receptors and enzymes within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. Ongoing research aims to elucidate the exact pathways involved in its activity.

    In Vitro Studies

    Research indicates that [1-(Cyclopropylmethyl)cyclobutyl]methanamine; hydrochloride exhibits significant biological activity, particularly in the context of kinase inhibition. For example, it has been studied for its inhibitory effects on GSK-3β, an important kinase involved in numerous cellular processes:

    CompoundIC50 (nM)Target
    [1-(Cyclopropylmethyl)cyclobutyl]methanamine; hydrochlorideTBDGSK-3β
    Staurosporine8GSK-3β

    In this context, the compound's structure allows for competitive inhibition against GSK-3β, showcasing its potential therapeutic applications in treating diseases associated with dysregulated kinase activity .

    Cytotoxicity Assessment

    Cytotoxicity studies conducted on cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) have shown that certain concentrations of [1-(Cyclopropylmethyl)cyclobutyl]methanamine; hydrochloride do not significantly decrease cell viability:

    Concentration (µM)Cell LineViability (%)
    0.1HT-2295
    10BV-290

    This suggests a favorable safety profile at lower concentrations, indicating potential for further development as a therapeutic agent .

    Analgesic Properties

    A patent study highlighted the analgesic properties of compounds structurally related to [1-(Cyclopropylmethyl)cyclobutyl]methanamine; hydrochloride. These compounds were found to be effective in producing analgesia and could serve as antagonists to strong analgesic agents. This positions them as potential candidates for pain management therapies .

    Comparison with Similar Compounds

    When compared to other cyclobutyl derivatives, [1-(Cyclopropylmethyl)cyclobutyl]methanamine; hydrochloride exhibits unique properties that may enhance its efficacy and specificity towards certain biological targets:

    Compound NameStructure TypeActivity Profile
    [1-(Cyclopropylmethyl)cyclobutyl]methanamine; hydrochlorideCyclobutyl derivativeGSK-3β inhibitor
    [1-(Phenoxymethyl)cyclopropyl]methanamineCyclopropyl derivativeModerate activity
    [1-(4-Chlorophenyl)cyclopropyl]methanamineCyclopropyl derivativeLow activity

    This comparative analysis underscores the potential advantages of the compound in therapeutic contexts.

    Q & A

    Basic: What are the key considerations in synthesizing [1-(Cyclopropylmethyl)cyclobutyl]methanamine hydrochloride?

    Answer:
    The synthesis involves three critical stages:

    Bicyclic Framework Construction : Formation of the cyclobutyl and cyclopropyl rings via [2+2] cycloaddition or ring-closing metathesis.

    Amination : Introduction of the methanamine group using reductive amination or nucleophilic substitution.

    Hydrochloride Salt Formation : Reaction with HCl to enhance solubility and stability for biological testing.
    Key challenges include maintaining stereochemical integrity (especially for chiral centers) and optimizing reaction yields via temperature/pH control .

    Basic: How is the structural configuration of this compound validated in academic research?

    Answer:
    Structural validation employs:

    • NMR Spectroscopy : To confirm cyclopropyl/cyclobutyl ring geometry and amine proton environments.
    • X-ray Crystallography : For absolute stereochemical assignment (e.g., (1R,2S) configurations in related compounds).
    • Mass Spectrometry : To verify molecular weight and fragmentation patterns.
      These methods ensure reproducibility in synthetic batches and correlate structure with observed bioactivity .

    Basic: What factors influence the solubility and stability of this compound in experimental settings?

    Answer:

    • Hydrochloride Salt Formation : Increases water solubility by ionizing the amine group, critical for in vitro assays.
    • pH Sensitivity : Stability is pH-dependent; buffered solutions (pH 4–6) prevent decomposition.
    • Storage Conditions : Lyophilized forms stored at –20°C retain stability >12 months.
      Documentation from safety data sheets (SDS) and pharmacological databases provides standardized handling protocols .

    Advanced: How can researchers investigate its receptor interaction mechanisms?

    Answer:

    • Radioligand Binding Assays : Use tritiated or fluorescent analogs to quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
    • Functional Activity Tests : Measure cAMP accumulation or calcium flux in transfected cell lines to assess agonism/antagonism.
    • Molecular Dynamics Simulations : Model binding poses to predict interaction hotspots (e.g., cyclopropylmethyl group’s role in hydrophobic interactions) .

    Advanced: What experimental approaches address stereochemical effects on bioactivity?

    Answer:

    • Enantioselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to isolate (1R,2S) vs. (1S,2R) isomers.
    • Comparative Bioassays : Test enantiomers in receptor-binding or enzyme inhibition assays to identify stereospecific activity.
    • Circular Dichroism (CD) : Confirm enantiomeric purity post-synthesis.
      Studies on analogs show ≤100-fold differences in potency between stereoisomers, emphasizing the need for rigorous chiral analysis .

    Advanced: How to resolve contradictions in reported binding affinities across studies?

    Answer:
    Contradictions may arise from:

    • Experimental Variables : Differences in buffer composition, cell lines, or assay temperatures.
    • Structural Analogs : Misattribution of activity to parent compound vs. metabolites (e.g., demethylated derivatives).
      Resolution Strategies :
    • Standardized Assay Protocols : Adopt WHO-recommended conditions for reproducibility.
    • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
      Cross-referencing data with structurally similar compounds (e.g., trifluoromethyl analogs) can clarify structure-activity trends .

    Advanced: What methodologies guide the design of derivatives with enhanced pharmacological profiles?

    Answer:

    • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyclopropyl with cyclopentyl) to assess impacts on potency/selectivity.
    • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target receptors.
    • In Vivo Pharmacokinetics : Assess bioavailability and blood-brain barrier penetration in rodent models.
      For example, methoxymethyl analogs show improved metabolic stability compared to parent compounds in hepatic microsome assays .

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